An In-depth Technical Guide to 1-Bromo-4-cyclopropoxybenzene: Structure, Properties, and Applications in Modern Drug Discovery
An In-depth Technical Guide to 1-Bromo-4-cyclopropoxybenzene: Structure, Properties, and Applications in Modern Drug Discovery
Introduction: The Strategic Importance of the Cyclopropoxy Moiety in Medicinal Chemistry
In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures that confer enhanced pharmacological properties is paramount. Among the privileged structural motifs employed by medicinal chemists, the cyclopropyl group has garnered significant attention due to its unique conformational and electronic characteristics.[1][2][3] The introduction of a cyclopropyl ring can profoundly influence a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile.[1][2] This guide focuses on a specific, valuable building block: 1-Bromo-4-cyclopropoxybenzene .
This compound merges the synthetic versatility of an aryl bromide with the advantageous properties of a cyclopropoxy group. The aryl bromide handle serves as a key functional group for a multitude of cross-coupling reactions, enabling the facile introduction of this moiety into complex molecular scaffolds. The cyclopropoxy group, an ether analog of the cyclopropyl moiety, can act as a metabolically stable bioisostere for other functional groups, such as isopropyl or methoxy groups, offering a strategic tool to mitigate metabolic liabilities and fine-tune a compound's physicochemical properties.[4] This guide provides an in-depth exploration of the chemical structure, properties, synthesis, and potential applications of 1-Bromo-4-cyclopropoxybenzene for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Physicochemical Properties
1-Bromo-4-cyclopropoxybenzene is an aromatic compound characterized by a benzene ring substituted with a bromine atom and a cyclopropoxy group at the para positions.
Caption: Chemical structure of 1-Bromo-4-cyclopropoxybenzene.
The key physicochemical properties of 1-Bromo-4-cyclopropoxybenzene are summarized in the table below. It is important to note that while some data is available from chemical suppliers, other values are predicted based on computational models.
| Property | Value | Source(s) |
| CAS Number | 38380-85-7 | [5][6][7][8][9][10] |
| Molecular Formula | C₉H₉BrO | [5][6][7][8] |
| Molecular Weight | 213.07 g/mol | [5][6][8] |
| MDL Number | MFCD08461662 | [5][6] |
| Boiling Point | 259.9 ± 13.0 °C (Predicted) | [11] |
| Density | 1.533 ± 0.06 g/cm³ (Predicted) | [11] |
| SMILES | BrC1=CC=C(OC2CC2)C=C1 | [5][8] |
Synthesis and Reactivity: A Versatile Synthetic Building Block
While specific, peer-reviewed synthetic procedures for 1-Bromo-4-cyclopropoxybenzene are not extensively documented in readily available literature, its synthesis can be reliably approached through established methodologies for forming aryl ethers. The most logical and widely practiced methods include the Williamson ether synthesis and the Ullmann condensation.
Proposed Synthetic Workflow: Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of ether formation, involving the Sₙ2 reaction between an alkoxide and a primary alkyl halide.[12][13][14] In the context of 1-Bromo-4-cyclopropoxybenzene, this would involve the deprotonation of 4-bromophenol to form the corresponding phenoxide, which then acts as a nucleophile to displace a leaving group on a cyclopropyl electrophile.
Caption: Proposed Williamson ether synthesis workflow.
Exemplary Experimental Protocol (General Method)
Objective: To synthesize 1-Bromo-4-cyclopropoxybenzene from 4-bromophenol.
Materials:
-
4-Bromophenol
-
Cyclopropyl bromide (or cyclopropyl tosylate)
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 4-bromophenol (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). If using potassium carbonate (2-3 eq) in acetone, the reaction can be run at room temperature or reflux.
-
Stir the mixture at the appropriate temperature for 30-60 minutes to ensure complete formation of the phenoxide.
-
Add cyclopropyl bromide (1.2 eq) or cyclopropyl tosylate (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material. The reaction may require heating to 50-80 °C to proceed at a reasonable rate.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1-Bromo-4-cyclopropoxybenzene.
Trustworthiness and Validation: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of the starting phenol. The final product's identity and purity should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. While a specific spectrum for this compound is not widely published, analogous structures suggest characteristic signals for the aromatic protons (two doublets in the aromatic region), the cyclopropyl methine proton, and the cyclopropyl methylene protons.
Alternative Synthetic Routes: The Ullmann Condensation
The Ullmann condensation offers an alternative, copper-catalyzed route to aryl ethers, particularly useful when the Sₙ2 pathway is challenging.[15][16][17] This would involve the reaction of 4-bromophenol with a bromo- or iodo-cyclopropane in the presence of a copper catalyst and a base at elevated temperatures. Modern variations of the Ullmann reaction often use soluble copper catalysts and ligands, allowing for milder reaction conditions.[15][17]
Reactivity of 1-Bromo-4-cyclopropoxybenzene
The reactivity of this molecule is dominated by two key features: the aryl bromide and the cyclopropyl ether moiety.
-
Aryl Bromide: The carbon-bromine bond is a versatile handle for a wide array of transition-metal-catalyzed cross-coupling reactions, including Suzuki, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings. This allows for the straightforward introduction of carbon-carbon and carbon-heteroatom bonds at the para-position, making it an excellent precursor for more complex molecules. For example, it can be converted to its corresponding boronic ester, a key intermediate in Suzuki couplings.[18]
-
Cyclopropyl Ether: The cyclopropane ring is known for its high ring strain.[19] While the ether linkage is generally stable, the cyclopropyl group can undergo ring-opening reactions under certain conditions, typically involving strong electrophiles or radical pathways.[19][20][21] However, under the conditions commonly employed in drug synthesis and biological systems, the cyclopropoxy group is considered a robust and metabolically stable moiety.
Applications in Drug Discovery and Development
The primary value of 1-Bromo-4-cyclopropoxybenzene lies in its role as a key building block for the synthesis of pharmaceutically active compounds. The cyclopropoxy group is often introduced to:
-
Enhance Metabolic Stability: The cyclopropyl ring is resistant to oxidative metabolism, which can be a major pathway for drug deactivation. Replacing metabolically labile groups (like isopropyl or methoxy groups) with a cyclopropoxy moiety can significantly improve a drug candidate's half-life and oral bioavailability.[4][22]
-
Improve Potency and Selectivity: The rigid, three-dimensional nature of the cyclopropyl group can lock the molecule into a specific conformation that is optimal for binding to a biological target. This can lead to increased potency and selectivity for the desired target over off-targets.[1][2]
-
Act as a Bioisostere: The cyclopropoxy group can serve as a bioisosteric replacement for other functional groups, allowing for the fine-tuning of a molecule's steric and electronic properties while maintaining its overall shape and biological activity.[1]
Numerous FDA-approved drugs contain a cyclopropyl moiety, highlighting its importance in modern pharmaceuticals.[2][3] These drugs span a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[2][23] While direct applications of 1-Bromo-4-cyclopropoxybenzene are not yet widely reported in marketed drugs, its potential as a scaffold for novel therapeutics is significant given the proven track record of the cyclopropoxy motif.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 1-Bromo-4-cyclopropoxybenzene. A comprehensive Safety Data Sheet (SDS) should be consulted before use. General safety recommendations include:
-
Handling in a well-ventilated area or a fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoiding inhalation, ingestion, and skin contact.
Conclusion
1-Bromo-4-cyclopropoxybenzene is a valuable and versatile building block for medicinal chemistry and drug discovery. Its structure combines the synthetic utility of an aryl bromide with the beneficial pharmacological properties of a cyclopropoxy group. While detailed experimental data for this specific compound is emerging, its synthesis can be reliably achieved through established methods like the Williamson ether synthesis. The strategic incorporation of the 1-bromo-4-cyclopropoxybenzene moiety into drug candidates offers a promising avenue for developing novel therapeutics with enhanced metabolic stability, potency, and selectivity. As the demand for innovative drug scaffolds continues to grow, the importance of such well-designed building blocks in the pharmaceutical industry is undeniable.
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